molecular formula C21H24N6O3 B10984676 N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10984676
M. Wt: 408.5 g/mol
InChI Key: ZVCKTGIAZHLWKR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a benzodioxolyl group, a triazolopyridazine core substituted with an isopropyl moiety, and a piperidine-4-carboxamide linker.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-13(2)20-24-23-18-5-6-19(25-27(18)20)26-9-7-14(8-10-26)21(28)22-15-3-4-16-17(11-15)30-12-29-16/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,22,28)

InChI Key

ZVCKTGIAZHLWKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

The triazolopyridazine-6-amine reacts with 4-chloropiperidine-4-carboxamide in dimethylformamide (DMF) with potassium carbonate as a base:

Reaction Conditions:

  • Reactants: 3-Isopropyltriazolo[4,3-b]pyridazin-6-amine, 4-chloropiperidine-4-carboxamide.

  • Base: K₂CO₃.

  • Solvent: DMF.

  • Temperature: 80°C.

  • Time: 12 hours.

  • Yield: ~70%.

Buchwald-Hartwig Amination

For halogenated triazolopyridazines (e.g., 6-bromo derivatives), palladium-catalyzed coupling with piperidine-4-carboxamide is effective:

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos.

  • Base: Cs₂CO₃.

  • Solvent: Toluene.

  • Temperature: 100°C.

  • Time: 24 hours.

  • Yield: ~65%.

Coupling with 1,3-Benzodioxol-5-yl Amine

The final step involves forming the carboxamide bond between piperidine-4-carboxylic acid and 1,3-benzodioxol-5-amine. Activation of the carboxylic acid using ethyl chloroformate or coupling reagents like HATU is typical.

Procedure:

  • Activation: Piperidine-4-carboxylic acid (1 equiv) is treated with HATU (1.2 equiv) and DIEA (2 equiv) in DMF.

  • Coupling: 1,3-Benzodioxol-5-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 6 hours.

  • Workup: The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield: ~90%.

Integrated Synthesis Route

Combining these steps, the full synthesis can be summarized as:

  • Triazolopyridazine Synthesis:

    • 3-Chloro-6-hydrazinylpyridazine + isobutyric acid → 3-isopropyltriazolo[4,3-b]pyridazin-6-amine.

  • Piperidine Functionalization:

    • SNAr or Buchwald-Hartwig coupling to attach triazolopyridazine to piperidine-4-carboxamide.

  • Amide Bond Formation:

    • HATU-mediated coupling with 1,3-benzodioxol-5-amine.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Intermediate LCMS (m/z) ¹H NMR (CDCl₃, δ ppm)
3-Isopropyltriazolopyridazin-6-amine218 [M+H]⁺1.35 (d, 6H, J=6.8 Hz, CH(CH₃)₂), 3.20 (sept, 1H, J=6.8 Hz, CH), 6.95 (s, 1H, pyridazine)
1-(Triazolopyridazin-6-yl)piperidine-4-carboxamide316 [M+H]⁺1.75–1.90 (m, 4H, piperidine), 3.45 (t, 2H, J=5.6 Hz, NCH₂), 4.10 (s, 1H, CONH₂)
Final Compound452 [M+H]⁺1.35 (d, 6H, CH(CH₃)₂), 5.95 (s, 2H, OCH₂O), 6.70–6.85 (m, 3H, benzodioxol)

Optimization and Challenges

  • Triazolopyridazine Cyclization: Ultrasound irradiation significantly reduces reaction time compared to conventional heating.

  • Piperidine Coupling: Buchwald-Hartwig amination offers better regioselectivity but requires stringent anhydrous conditions.

  • Amide Formation: HATU achieves higher yields than EDC/HOBt but is cost-prohibitive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a benzodioxole moiety and a piperidine ring, which are known to enhance biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazolo-pyridazine scaffold through cyclization reactions that utilize various coupling agents and conditions to achieve desired yields.

Table 1: Key Steps in Synthesis

StepReaction TypeKey ReagentsYield (%)
1CyclizationHydrazine80
2CouplingAcid chlorides70
3FunctionalizationAlkyl halides60

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit c-Met kinase, which is implicated in various cancers. For instance, derivatives of this compound have demonstrated potent inhibitory effects against c-Met with IC50 values in the low micromolar range. This suggests its potential for development as a targeted therapy for cancers such as non-small cell lung cancer and renal cell carcinoma.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Preliminary studies indicate that it may modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Huntington's disease. The structure-activity relationship studies suggest that modifications to the triazolo-pyridazine core can enhance neuroprotective efficacy.

Table 2: Biological Activities

Activity TypeTargetIC50 (µM)Reference
c-Met Inhibitionc-Met Kinase0.005
NeuroprotectionNeuronal CellsTBD

Case Study 1: c-Met Inhibitors in Cancer Therapy

A study published in Nature Reviews Cancer evaluated various c-Met inhibitors, including those derived from N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide. The findings indicated significant tumor regression in xenograft models treated with these compounds. The study emphasized the importance of optimizing the pharmacokinetic properties to enhance bioavailability.

Case Study 2: Neuroprotective Effects in Animal Models

In another investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of the compound in rodent models of neurodegeneration. Results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls. This study supports further exploration into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core : [1,2,4]Triazolo[4,3-b]pyridazine substituted at position 3 with isopropyl.
  • Linker : Piperidine-4-carboxamide.
  • Terminal Group : 1,3-Benzodioxol-5-yl (electron-rich aromatic system).
  • Synthesis Yield: Not explicitly reported in the evidence.
Analog 1 : 4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(6-Methoxy-5-Methylpyridin-3-yl)Piperidine-1-Carboxamide (Compound 35)**
  • Core : 1,3-Benzodiazol-2-one substituted with bromine.
  • Linker : Piperidine-1-carboxamide.
  • Terminal Group : 6-Methoxy-5-methylpyridin-3-yl.
  • Synthesis Yield : 56% .
  • Key Difference : Replaces triazolopyridazine with benzodiazolone, altering electron density and steric bulk.
Analog 2 : 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide (Compound 74)**
  • Core : Cyclopropane-carboxamide linked to a thiazol ring.
  • Terminal Group : Benzo[d][1,3]dioxol-5-yl (shared with the target compound).
  • Synthesis Yield : 20% .
Analog 3 : 4-Methyl-N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide**
  • Core : Benzothiazole-thiazole hybrid.
  • Terminal Group : Pyridin-3-yl.

Pharmacological Relevance (Inferred from Structural Features)

  • The isopropyl group may enhance lipophilicity and membrane permeability .
  • Compound 74: The thiazol-pyrrolidinone system is common in protease inhibitors (e.g., thrombin), but its cyclopropane-carboxamide linker may limit conformational flexibility .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a piperidine ring, contributing to its biological activity. The molecular formula is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 366.42 g/mol. Its structural components are pivotal in modulating interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. A notable study indicated that the compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2 .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.5Inhibition of proliferation
A5496.0Activation of caspases

2. Antimicrobial Effects

The compound has also shown promising antimicrobial activity against various pathogens. In particular, it was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus12 µg/mLGram-positive
Escherichia coli15 µg/mLGram-negative
Candida albicans20 µg/mLFungal

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial survival.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Studies

A significant case study involved the application of this compound in a mouse model for cancer treatment. Mice treated with the compound showed a substantial reduction in tumor size compared to control groups, with an increase in survival rates by up to 40% over a treatment period of four weeks .

Q & A

Q. Purity Assurance :

  • Characterization : Use ¹H/¹³C NMR for structural validation (e.g., benzodioxol proton signals at δ 6.7–6.9 ppm) and LC-MS for mass confirmation (expected [M+H]⁺ ~495 g/mol) .
  • Impurity Profiling : HPLC with UV detection (λ = 254 nm) to quantify residual solvents (<0.1% per ICH guidelines) .

How can researchers design experiments to evaluate this compound’s biological activity against epigenetic targets like BRD4?

Basic Target Selection :
Prioritize targets based on structural analogs. For example, triazolopyridazine derivatives are known bromodomain inhibitors (e.g., BRD4 IC₅₀ < 100 nM in AlphaScreen assays) .

Q. Advanced Assay Design :

  • In vitro Testing :
    • BRD4 Binding : Use fluorescence polarization (FP) with acetylated histone H4 peptides (Kd determination).
    • Cellular Potency : Measure c-Myc downregulation in MV4-11 leukemia cells via qPCR (EC₅₀ typically 10–50 nM) .
  • Selectivity Screening : Test against BET family paralogs (BRD2, BRD3, BRDT) to assess isoform specificity .

Q. Data Interpretation :

  • Correlate structural features (e.g., isopropyl substituent on triazole) with activity using CoMFA or molecular docking (e.g., Glide SP scoring in Schrödinger) .

What strategies are effective for resolving contradictory data in SAR studies of this compound?

Q. Basic SAR Analysis :

  • Systematically vary substituents (e.g., benzodioxol vs. phenyl groups) and measure activity shifts. Example:

    Substituent (R)BRD4 IC₅₀ (nM)Solubility (µg/mL)
    Benzodioxol4512
    Phenyl32045

Q. Advanced Conflict Resolution :

  • Orthogonal Assays : Confirm binding via ITC (isothermal titration calorimetry) if FP data conflicts with cellular activity.
  • Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) to rule out off-target effects masking SAR trends .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Q. Basic Modeling :

  • LogP Prediction : Use SwissADME to estimate lipophilicity (target LogP ~3.5 for blood-brain barrier penetration).
  • Metabolite Identification : Simulate Phase I metabolism (e.g., CYP-mediated oxidation) with StarDrop .

Q. Advanced Dynamics :

  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability in BRD4’s acetyl-lysine pocket. Focus on hydrogen bonds between the carboxamide and Asn140 .

What experimental approaches validate the compound’s mechanism of action in vivo?

Q. Basic In Vivo Testing :

  • Xenograft Models : Dose 10 mg/kg (IV, QD) in NOD/SCID mice with AML xenografts. Monitor tumor volume reduction (≥50% vs. control) and plasma exposure (AUC₀–24h ≥ 5000 ng·h/mL) .

Q. Advanced Mechanistic Studies :

  • Pharmacodynamics : Use NanoString nCounter to quantify pathway-specific mRNA changes (e.g., MYC, BCL2) in tumor biopsies .
  • Resistance Profiling : Serial passage cells under sublethal doses to identify mutations (e.g., BRD4 gatekeeper residues) via whole-exome sequencing .

How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Q. Basic Troubleshooting :

  • Verify compound stability in plasma (incubate at 37°C for 24 hours; LC-MS recovery >90%) .
  • Adjust formulation (e.g., PEG-400/solutol HS15 for solubility enhancement) .

Q. Advanced PK/PD Modeling :

  • Develop a compartmental model (e.g., Phoenix WinNonlin) integrating clearance (CL ~20 mL/min/kg) and tissue distribution (Vss ~5 L/kg) to predict efficacious doses .

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